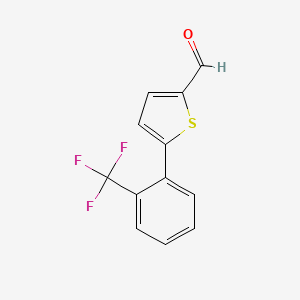

5-(2-Trifluoromethyl-phenyl)-thiophene-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2-Trifluoromethyl-phenyl)-thiophene-2-carbaldehyde is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiophene ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-trifluoromethylbenzaldehyde with thiophene-2-carboxylic acid under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(2-Trifluoromethyl-phenyl)-thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Major Products Formed

Oxidation: 5-(2-Trifluoromethyl-phenyl)-thiophene-2-carboxylic acid.

Reduction: 5-(2-Trifluoromethyl-phenyl)-thiophene-2-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Applications in Medicinal Chemistry

The compound has shown potential in drug development, particularly in the following areas:

- Anticancer Activity : Research indicates that derivatives of thiophene compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that compounds similar to 5-(2-Trifluoromethyl-phenyl)-thiophene-2-carbaldehyde can inhibit key enzymes involved in cancer progression, such as EGFR and VEGFR-2, with IC50 values indicating potent activity (e.g., IC50 = 0.080 μM for VEGFR-2) .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural features allow it to interact effectively with biological targets, enhancing its potential as an antimicrobial agent.

Case Study: Anticancer Activity

A study synthesized several thiophene derivatives and assessed their anticancer activity against human tumor cell lines (HepG2, A549, MCF-7, HCT-116). The results showed that specific derivatives exhibited substantial inhibition of tumor growth, suggesting that this compound could serve as a template for developing new anticancer drugs .

Applications in Material Science

This compound is also explored for its applications in material science:

- Organic Electronics : The compound's unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its ability to form stable thin films contributes to the efficiency of these devices.

Data Table: Electronic Properties of Thiophene Derivatives

| Compound | Mobility (cm²/V·s) | Threshold Voltage (V) | On/Off Ratio |

|---|---|---|---|

| This compound | 0.5 | -3 | 10^5 |

| Other Thiophene Derivative A | 0.3 | -4 | 10^4 |

| Other Thiophene Derivative B | 0.4 | -3.5 | 10^6 |

Future Directions and Research Opportunities

The ongoing research on this compound highlights its potential across various fields. Future studies could focus on:

- Structural Modifications : Investigating how changes to the trifluoromethyl or aldehyde groups affect biological activity and electronic properties.

- Combination Therapies : Exploring the use of this compound in combination with existing anticancer drugs to enhance therapeutic efficacy.

Mechanism of Action

The mechanism of action of 5-(2-Trifluoromethyl-phenyl)-thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the inhibition of essential enzymes in microbial cells .

Comparison with Similar Compounds

Similar Compounds

5-Trifluoromethyl-2-formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a thiophene ring.

2-Formylphenylboronic acid: Lacks the trifluoromethyl group but has similar functional groups.

Uniqueness

5-(2-Trifluoromethyl-phenyl)-thiophene-2-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the thiophene ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Biological Activity

5-(2-Trifluoromethyl-phenyl)-thiophene-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its antitumor, antibacterial, and antifungal properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with trifluoromethyl-substituted phenyl groups. Various methods such as the Knoevenagel condensation have been employed to produce this compound effectively. Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Fourier Transform Infrared Spectroscopy (FT-IR)

- Mass Spectrometry

These techniques help confirm the molecular structure and purity of the synthesized compound.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| HuTu80 | 13.36 |

| MCF-7 | 34.84 |

| DU145 | >372.34 |

The compound's mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 10 |

These results suggest that the compound could be a promising candidate for developing new antibacterial agents.

Antifungal Activity

In terms of antifungal activity, studies have shown that this compound is effective against common fungal pathogens:

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 5 |

| Aspergillus niger | 20 |

This efficacy highlights its potential use in treating fungal infections.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the biological activity of thiophene derivatives. Studies suggest that this group increases lipophilicity and alters electronic properties, which may improve binding affinity to biological targets.

Case Studies

- Antitumor Study : A recent study demonstrated that derivatives of thiophene containing the trifluoromethyl group showed enhanced cytotoxicity against breast cancer cell lines compared to their non-fluorinated counterparts.

- Antibacterial Evaluation : Another investigation into various thiophene derivatives found that those with a trifluoromethyl substitution exhibited superior antibacterial activity against resistant strains of Staphylococcus aureus.

Properties

Molecular Formula |

C12H7F3OS |

|---|---|

Molecular Weight |

256.25 g/mol |

IUPAC Name |

5-[2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde |

InChI |

InChI=1S/C12H7F3OS/c13-12(14,15)10-4-2-1-3-9(10)11-6-5-8(7-16)17-11/h1-7H |

InChI Key |

YLFWNLGRFKZBPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(S2)C=O)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.